

# **SNT-207858** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SNT-207858

Cat. No.: B12426371 Get Quote

# **In-Depth Technical Guide: SNT-207858**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SNT-207858** is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor (MC-4R) that has demonstrated the ability to cross the blood-brain barrier and is orally bioavailable. Its development has been primarily focused on its potential therapeutic application in the treatment of cachexia, a condition characterized by severe body weight loss, particularly in the context of chronic diseases such as cancer. By antagonizing the MC-4R, **SNT-207858** has been shown to stimulate food intake and mitigate weight loss in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of **SNT-207858**. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to support further research and development efforts.

# **Chemical Structure and Properties**

**SNT-207858** is a pyrrolidinecarboxamide derivative. The chemical structure and key properties are summarized below.

Table 1: Chemical Identification of SNT-207858



| Identifier                           | Value                                                                                                                                                       |  |
|--------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name                           | N-[(1R)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2-<br>[4-[3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-<br>pyridinyl]-1-piperidinyl]ethyl]-1-<br>pyrrolidinecarboxamide |  |
| CAS Number                           | 1104662-66-9 (free base)[1]                                                                                                                                 |  |
| 1104080-42-3 (dihydrochloride)[2][3] |                                                                                                                                                             |  |
| Canonical SMILES                     | CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C<br>(CC3=C(C=C(C=C3)CI)CI)NC(=O)N4CCCC4)N<br>5CCCC5[1]                                                                   |  |
| Isomeric SMILES                      | CCINVALID-LINK<br>CI)CI)NC(=O)N4CCCC4">C@HN5CCCC5[1]                                                                                                        |  |

Table 2: Physicochemical Properties of SNT-207858

| Property                       | Value                 | Form         |
|--------------------------------|-----------------------|--------------|
| Molecular Formula              | C32H43Cl2N5O3         | Free base[1] |
| C32H45Cl4N5O3                  | Dihydrochloride[2][3] |              |
| Molecular Weight               | 616.6 g/mol           | Free base[1] |
| Predicted pKa                  | 12.71 ± 0.20          | Free base[1] |
| Hydrogen Bond Donor Count      | 1                     | Free base[1] |
| Hydrogen Bond Acceptor Count   | 5                     | Free base[1] |
| Rotatable Bond Count           | 10                    | Free base[1] |
| Topological Polar Surface Area | 78 Ų                  | Free base[1] |

# **Biological Activity and Pharmacology**



**SNT-207858** acts as a selective antagonist of the melanocortin-4 receptor (MC-4R), a G protein-coupled receptor primarily expressed in the brain, particularly in the hypothalamus, which plays a crucial role in regulating energy homeostasis, including appetite and body weight.

Table 3: Pharmacological Profile of SNT-207858

| Parameter                        | Value                                                                                                  | Species                                                     | Assay Type                   |
|----------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|------------------------------|
| MC-4R Binding Affinity (IC50)    | 22 nM                                                                                                  | Not Specified                                               | Radioligand Binding<br>Assay |
| MC-4R Functional Activity (IC50) | 11 nM                                                                                                  | Not Specified                                               | Functional Assay             |
| Selectivity vs. MC-3R            | 170-fold                                                                                               | Not Specified                                               | Not Specified                |
| Selectivity vs. MC-5R            | 40-fold                                                                                                | Not Specified                                               | Not Specified                |
| In Vivo Efficacy                 | Significantly reduced<br>tumor-induced weight<br>loss at 30 mg/kg (oral,<br>once daily for 15<br>days) | Mouse (C26<br>adenocarcinoma-<br>induced cachexia<br>model) | In Vivo Study                |

# Mechanism of Action: The Melanocortin-4 Receptor Signaling Pathway

The melanocortin-4 receptor is a key component of the leptin-melanocortin pathway, which regulates energy balance. The endogenous agonist for MC-4R is  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH), a peptide derived from pro-opiomelanocortin (POMC). Binding of  $\alpha$ -MSH to MC-4R, a Gs protein-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in decreased food intake and increased energy expenditure.

Conversely, the endogenous antagonist, agouti-related protein (AgRP), competes with  $\alpha$ -MSH for binding to MC-4R, thereby inhibiting its signaling and promoting food intake. **SNT-207858**, as a synthetic antagonist, mimics the action of AgRP by blocking the binding of  $\alpha$ -MSH to the



MC-4R, thus inhibiting the downstream signaling cascade and leading to an orexigenic (appetite-stimulating) effect.





Click to download full resolution via product page

Caption: Melanocortin-4 Receptor Signaling Pathway and Points of Antagonism.

# **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following protocols are based on the methodologies described in the primary literature.

## **Radioligand Binding Assay for MC-4R Affinity**

- Objective: To determine the binding affinity (IC<sub>50</sub>) of SNT-207858 for the melanocortin-4 receptor.
- · Methodology:
  - Membrane Preparation: Membranes from cells stably expressing the human MC-4R are prepared.
  - Radioligand:  $[^{125}I]$ -(Nle<sup>4</sup>, D-Phe<sup>7</sup>)- $\alpha$ -MSH is used as the radioligand.
  - Assay Buffer: 25 mM HEPES, 1.5 mM CaCl<sub>2</sub>, 1 mM MgSO<sub>4</sub>, 100 mM NaCl, and 0.2% BSA, pH 7.4.
  - Procedure:
    - Cell membranes are incubated with the radioligand and varying concentrations of the test compound (SNT-207858).
    - Non-specific binding is determined in the presence of a saturating concentration of unlabeled α-MSH.
    - The reaction mixture is incubated to allow for binding equilibrium.
    - Bound and free radioligand are separated by filtration through a glass fiber filter.
    - The radioactivity retained on the filter is quantified using a gamma counter.



 Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is calculated using non-linear regression analysis.

### In Vivo Murine Model of Cancer-Induced Cachexia

- Objective: To evaluate the in vivo efficacy of SNT-207858 in mitigating cancer-induced weight loss.
- · Methodology:
  - Animal Model: Male BALB/c mice are used.
  - Tumor Induction: Mice are inoculated subcutaneously with C26 adenocarcinoma cells to induce cachexia.
  - Treatment:
    - Once tumors are established and weight loss is observed, mice are randomized into treatment and vehicle control groups.
    - **SNT-207858** is administered orally once daily at a dose of 30 mg/kg. The vehicle control group receives the corresponding vehicle.
  - Monitoring: Body weight, food intake, and tumor volume are monitored regularly throughout the 15-day treatment period.
  - Endpoint Analysis: At the end of the study, changes in body composition (fat mass and lean body mass) can be assessed.
  - Data Analysis: Statistical analysis is performed to compare the changes in body weight and food intake between the SNT-207858-treated group and the vehicle-treated group.

## **Synthesis**

The synthesis of **SNT-207858** is detailed in the patent literature (WO 2009010299). A general overview of the synthetic strategy for related pyrrolidinecarboxamide MC-4R antagonists involves the coupling of a substituted pyrrolidine core with various amine-containing fragments. The stereochemistry of the final compound is critical for its antagonist activity.



#### **Discussion and Future Directions**

**SNT-207858** represents a promising small molecule antagonist of the MC-4R with potential for the treatment of cachexia. Its oral bioavailability and ability to penetrate the blood-brain barrier are significant advantages for a centrally acting therapeutic. The preclinical data demonstrate its efficacy in stimulating food intake and preserving body mass in a cancer cachexia model.

Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic profile, as well as long-term safety and toxicology studies. Further optimization of the chemical structure could lead to analogs with improved potency, selectivity, and pharmacokinetic properties. Clinical investigation will be necessary to determine the therapeutic potential of **SNT-207858** in human patients suffering from cachexia and other conditions associated with involuntary weight loss.

#### Conclusion

**SNT-207858** is a well-characterized, selective MC-4R antagonist with demonstrated preclinical efficacy in a model of cancer-induced cachexia. The information provided in this technical guide, including its chemical and biological properties, mechanism of action, and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the melanocortin-4 receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SNT-207858 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12426371#snt-207858-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com